molecular formula C21H26N2O2 B6959745 N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-4-ylmethyl)butanamide

N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B6959745
M. Wt: 338.4 g/mol
InChI Key: BKHCLFUZCLHBKV-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-4-ylmethyl)butanamide is a synthetic organic compound with a complex structure that includes oxolane, phenyl, and pyridine groups

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17(19-6-3-2-4-7-19)14-21(24)23(16-20-8-5-13-25-20)15-18-9-11-22-12-10-18/h2-4,6-7,9-12,17,20H,5,8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHCLFUZCLHBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N(CC1CCCO1)CC2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-4-ylmethyl)butanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction where a phenyl group is introduced to the butanamide backbone.

    Introduction of the pyridine moiety: This can be done via a nucleophilic substitution reaction where a pyridine derivative is reacted with an appropriate leaving group on the butanamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-4-ylmethyl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism by which N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-4-ylmethyl)butanamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-2-ylmethyl)butanamide
  • N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-3-ylmethyl)butanamide
  • N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-5-ylmethyl)butanamide

Uniqueness

N-(oxolan-2-ylmethyl)-3-phenyl-N-(pyridin-4-ylmethyl)butanamide is unique due to the specific positioning of the pyridine group, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological or material properties compared to its analogs.

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